Cas no 524704-33-4 (2-2-(2-Methyl-1,3-thiazol-4-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione)

2-2-(2-Methyl-1,3-thiazol-4-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound featuring a thiazole moiety fused with a phthalimide derivative. Its structural complexity makes it valuable in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the thiazole ring enhances its potential for interactions with biological targets, while the isoindole-1,3-dione core contributes to stability and reactivity. This compound is useful in medicinal chemistry for developing novel therapeutics due to its balanced lipophilicity and functional group compatibility. Its well-defined synthetic pathway ensures reproducibility, making it a reliable building block for specialized applications.
2-2-(2-Methyl-1,3-thiazol-4-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione structure
524704-33-4 structure
商品名:2-2-(2-Methyl-1,3-thiazol-4-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione
CAS番号:524704-33-4
MF:C14H12N2O2S
メガワット:272.322281837463
MDL:MFCD03617016
CID:4714980

2-2-(2-Methyl-1,3-thiazol-4-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione 化学的及び物理的性質

名前と識別子

    • 2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
    • 2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
    • SMR000180379
    • MLS000547281
    • HMS2417D16
    • 2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione
    • 2-2-(2-Methyl-1,3-thiazol-4-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione
    • MDL: MFCD03617016
    • インチ: 1S/C14H12N2O2S/c1-9-15-10(8-19-9)6-7-16-13(17)11-4-2-3-5-12(11)14(16)18/h2-5,8H,6-7H2,1H3
    • InChIKey: WUDSUDRWMVSFJT-UHFFFAOYSA-N
    • ほほえんだ: S1C(C)=NC(=C1)CCN1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 364
  • トポロジー分子極性表面積: 78.5

2-2-(2-Methyl-1,3-thiazol-4-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB340845-500mg
2-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione; .
524704-33-4
500mg
€269.00 2025-02-19
TRC
B101785-2.5mg
2-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
524704-33-4
2.5mg
$ 50.00 2022-06-07
abcr
AB340845-500 mg
2-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
524704-33-4
500 mg
€272.40 2023-07-19
A2B Chem LLC
AO83349-50mg
2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
524704-33-4 95%
50mg
$344.00 2024-04-19
A2B Chem LLC
AO83349-100mg
2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
524704-33-4 95%
100mg
$390.00 2024-04-19
abcr
AB340845-1 g
2-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
524704-33-4
1 g
€322.50 2023-07-19
TRC
B101785-25mg
2-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
524704-33-4
25mg
$ 185.00 2022-06-07
abcr
AB340845-1g
2-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione; .
524704-33-4
1g
€317.00 2025-02-19
OTAVAchemicals
1112103-100MG
2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
524704-33-4 95%
100MG
$171 2023-06-30
OTAVAchemicals
1112103-50MG
2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
524704-33-4 95%
50MG
$129 2023-06-30

2-2-(2-Methyl-1,3-thiazol-4-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione 関連文献

2-2-(2-Methyl-1,3-thiazol-4-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dioneに関する追加情報

Recent Advances in the Study of 2-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 524704-33-4)

The compound 2-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 524704-33-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological activities, particularly in the context of anti-inflammatory and anti-cancer therapies.

One of the key areas of research has been the compound's role as a modulator of specific signaling pathways. Preliminary findings suggest that 524704-33-4 interacts with key proteins involved in the NF-κB pathway, which plays a critical role in inflammation and immune responses. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cell lines. These findings position the compound as a potential candidate for the development of novel anti-inflammatory agents.

In addition to its anti-inflammatory properties, recent investigations have highlighted the anti-cancer potential of 524704-33-4. Studies conducted on various cancer cell lines, including breast and lung cancer, have shown that the compound induces apoptosis and inhibits cell proliferation. Mechanistic studies reveal that these effects are mediated through the activation of caspase-3 and the downregulation of anti-apoptotic proteins such as Bcl-2. These results underscore the compound's potential as a chemotherapeutic agent, although further in vivo studies are required to validate these findings.

The synthesis and optimization of 2-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione have also been a focal point of recent research. Advances in synthetic methodologies have enabled the production of the compound with higher yields and purity, facilitating its use in preclinical studies. Notably, a recent publication in the Journal of Medicinal Chemistry detailed a novel, scalable synthesis route that reduces the number of steps and improves overall efficiency. This development is expected to accelerate the compound's transition from the laboratory to clinical trials.

Despite these promising advancements, challenges remain in the development of 524704-33-4 as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further research. Current efforts are focused on structural modifications to enhance the compound's pharmacokinetic properties while retaining its biological activity. Collaborative research initiatives between academic institutions and pharmaceutical companies are expected to play a pivotal role in overcoming these hurdles.

In conclusion, the compound 2-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 524704-33-4) represents a promising candidate for the development of new therapeutic agents. Its dual anti-inflammatory and anti-cancer activities, coupled with recent advancements in its synthesis, make it a compound of significant interest in the field of chemical biology and pharmaceutical research. Future studies should focus on translating these preclinical findings into clinical applications, paving the way for its potential use in human medicine.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:524704-33-4)2-2-(2-Methyl-1,3-thiazol-4-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione
A1163944
清らかである:99%
はかる:1g
価格 ($):315.0